molecular formula C22H23N7O B610492 Risdiplam CAS No. 1825352-65-5

Risdiplam

货号 B610492
CAS 编号: 1825352-65-5
分子量: 401.47
InChI 键: ASKZRYGFUPSJPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Risdiplam, also known as RG7916 or RO7034067, is an orally administered drug used to treat spinal muscular atrophy (SMA), a rare nerve and muscle disorder characterized by loss of lower motor neurons and progressive muscle wasting . It is the first oral medication approved for this disease .


Synthesis Analysis

The synthesis of Risdiplam involves a SNAr reaction between amine 194 and bromopyridine 195, which yields 196. This is followed by a nitro reduction via hydrogenation in the presence of a platinum catalyst. The product is then treated with di-tert-butyl malonate in anisole at elevated temperatures to give pyridopyrimidone 197 .


Molecular Structure Analysis

Risdiplam has a molecular formula of C22H23N7O and a molecular weight of 401.474 g/mol . The structure of Risdiplam bound to the RNA duplex formed upon 5’-splice site recognition has been determined .


Chemical Reactions Analysis

Risdiplam is a survival of motor neuron 2 (SMN2) splicing modifier . It modifies the splicing of SMN2 messenger RNA to include exon 7, which results in an increase in the concentration of the functional SMN protein .


Physical And Chemical Properties Analysis

Risdiplam is a light yellow to yellow powder . It has a molecular formula of C22H23N7O and a molecular weight of 401.46 .

科学研究应用

Treatment of Spinal Muscular Atrophy (SMA)

Risdiplam has been found to be effective in the treatment of spinal muscular atrophy (SMA). A systematic review and meta-analysis of randomized controlled trials showed that both Nusinersen and Risdiplam treatments resulted in clinically meaningful improvements in motor function . The study also reported a similar incidence rate of adverse events compared with the placebo .

Use in Presymptomatic SMA

The RAINBOWFISH study provides preliminary efficacy and safety data on Risdiplam-treated infants with presymptomatic SMA . This suggests that Risdiplam could potentially be used in early intervention before symptoms appear, which could significantly improve patient outcomes.

Pharmacology and Safety Characterization

Risdiplam has undergone thorough pharmacology, DMPK (Drug Metabolism and Pharmacokinetics), and safety characterization and optimization . This makes it a promising medicine for the treatment of patients in all ages and stages with SMA .

Long-term Efficacy and Safety

Risdiplam has shown safety and efficacy after 24 months of treatment in part 2 of the FIREFISH study . This indicates that Risdiplam can be used as a long-term treatment option for SMA.

Treatment of Later-Onset Type 2 or Type 3 SMA

The efficacy of Risdiplam was also demonstrated in patients aged 2–25 years diagnosed with later-onset Type 2 or Type 3 SMA, according to results of the ongoing, multicentre, two-part, phase 2/3 SUNFISH trial .

Improvement in Motor Function Scores

Risdiplam treatment has shown statistically significant improvements in the Hammersmith Functional Motor Scale—Expanded (HFMSE) score, the 32-item Motor Function Measure (MFM32), and other motor function scores . This suggests that Risdiplam can help improve motor functions in SMA patients.

安全和危害

Risdiplam may cause an allergic skin reaction. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and prolonged or repeated exposure . Contaminated work clothing should not be allowed out of the workplace and protective gloves should be worn .

未来方向

Risdiplam has shown significant improvement in motor function in infants with SMA type 1 and in patients aged 2–25 years with SMA types 2 or 3. These motor improvements were maintained with up to 2 years of treatment with Risdiplam . As an oral drug, Risdiplam provides a convenient and useful treatment option across a broad range of patient ages and subtypes of SMA . Further investigation and comparison on the safety profile of Risdiplam due to its broader systemic effect should be considered with other available therapies .

属性

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZRYGFUPSJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109185
Record name Risdiplam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Spinal muscular atrophy (SMA) is a severe and progressive congenital neuromuscular disease resulting from mutations in the survival of motor neuron 1 (_SMN1_) gene responsible for making SMN proteins. Clinical features of SMA include degeneration of motor neurons in the spinal cord which ultimately leads to muscular atrophy and, in some cases, loss of physical strength. SMN proteins are expressed ubiquitously throughout the body and are thought to hold diverse intracellular roles in DNA repair, cell signaling, endocytosis, and autophagy. A secondary _SMN_ gene (_SMN2_) can also produce SMN proteins, but a small nucleotide substitution in its sequence results in the exclusion of exon 7 during splicing in approximately 85% of the transcripts - this means that only ~15% of the SMN proteins produced by _SMN2_ are functional, which is insufficient to compensate for the deficits caused by _SMN1_ mutations. Emerging evidence suggests that many cells and tissues are selectively vulnerable to reduced SMN concentrations, making this protein a desirable target in the treatment of SMA. Risdiplam is an mRNA splicing modifier for _SMN2_ that increases the inclusion of exon 7 during splicing, which ultimately increases the amount of functional SMN protein produced by _SMN2_. It does so by binding to two sites in _SMN2_ pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) of exon 7.
Record name Risdiplam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Risdiplam

CAS RN

1825352-65-5
Record name 7-(4,7-Diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825352-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risdiplam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1825352655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risdiplam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Risdiplam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISDIPLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RS4S2ET1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is Risdiplam and what is its mechanism of action in treating Spinal Muscular Atrophy (SMA)?

A1: Risdiplam (also known as Evrysdi) is a small molecule classified as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. SMA is characterized by a deficiency in the survival motor neuron (SMN) protein, crucial for motor neuron function. This deficiency primarily arises from mutations or deletions in the SMN1 gene. While a similar gene, SMN2, exists and can produce a functional SMN protein, it primarily generates a truncated, less effective version. Risdiplam works by increasing the inclusion of exon 7 in the SMN2 mRNA transcript. This inclusion is critical as it leads to the production of a greater proportion of the full-length, functional SMN protein, thus compensating for the deficiency caused by the faulty SMN1 gene [, , ].

Q2: How does Risdiplam specifically interact with SMN2 pre-mRNA to achieve this splicing modification?

A2: Risdiplam exhibits a unique two-pronged binding approach to the SMN2 pre-mRNA []. Firstly, it interacts directly with the 5' splice site of exon 7. Secondly, it targets a purine (GA)-rich region upstream of this splice site. This dual binding mechanism is thought to stabilize a specific conformation of the pre-mRNA, making it more favorable for the splicing machinery to include exon 7 during mRNA processing, ultimately leading to increased production of the functional SMN protein [].

Q3: What is the molecular formula and weight of Risdiplam?

A3: While the exact molecular formula and weight are not frequently stated in research papers focusing on Risdiplam's therapeutic application, these details are usually found in the chemical characterization during drug development and are available through drug databases and the manufacturer's information.

Q4: Is there any information available about Risdiplam's spectroscopic data, like NMR or IR?

A4: Similar to the molecular formula and weight, spectroscopic data are crucial for compound identification and characterization during drug development but might not be the primary focus of research papers centered on therapeutic applications. Such information is likely documented in the drug's chemical characterization data and can be requested from the manufacturer or sourced from relevant chemical databases.

Q5: Has the research explored the material compatibility and stability of Risdiplam under different conditions?

A5: Research on Risdiplam primarily focuses on its therapeutic application and less on its material properties. While information about its stability in formulation and under specific storage conditions might be available in the drug's prescribing information, detailed studies on its material compatibility are less likely to be published in research papers focusing on clinical applications.

Q6: Does Risdiplam exhibit any catalytic properties?

A6: Risdiplam's primary mechanism of action revolves around modulating RNA splicing by binding to a specific target, rather than acting as a catalyst to speed up a chemical reaction. There is no evidence to suggest that Risdiplam possesses any catalytic properties.

Q7: Have computational methods been employed in the development or study of Risdiplam?

A8: Yes, computational methods played a role in understanding and characterizing Risdiplam's pharmacokinetic properties [, ]. For instance, in silico models, alongside in vitro and in vivo data, helped develop a physiologically based pharmacokinetic (PBPK) model for Risdiplam []. This model aided in predicting human pharmacokinetic parameters and provided insights into its absorption, distribution, metabolism, and excretion (ADME) [].

Q8: How do structural modifications of the Risdiplam molecule affect its activity, potency, and selectivity?

A9: While detailed structure-activity relationship (SAR) studies of Risdiplam are likely considered proprietary information by the developing company, research has revealed critical aspects of its binding and selectivity []. For instance, the presence and sequence of the GA-rich binding site on the SMN2 pre-mRNA significantly impacts the potency of Risdiplam and its analogues []. Modifications affecting the interaction with this region or the 5' splice site are expected to influence its activity and selectivity significantly.

Q9: What is known about the stability of Risdiplam under various conditions, and what formulation strategies are used to improve its stability, solubility, or bioavailability?

A10: Risdiplam is available as an oral solution, indicating successful formulation strategies to ensure its stability and bioavailability in this form [, ]. Specific details regarding its stability under various conditions are likely found in the manufacturer's prescribing information and stability studies conducted during drug development.

Q10: Could you elaborate on the pharmacokinetic and pharmacodynamic properties of Risdiplam, particularly its absorption, distribution, metabolism, and excretion (ADME)?

A11: Risdiplam demonstrates a distinct pharmacokinetic profile []. It is orally administered and shows good bioavailability, indicating effective absorption from the gastrointestinal tract [, ]. Importantly, it exhibits wide distribution, reaching both the central nervous system (CNS) and peripheral tissues, including the muscles, which is crucial for its therapeutic effect in SMA [, ]. Metabolically, Risdiplam is categorized as a low-turnover compound, primarily metabolized via non-cytochrome P450 enzymatic pathways []. This characteristic differentiates it from many drugs that are primarily metabolized by the CYP450 system in the liver. Details about its specific metabolic pathway and excretion profile might be found in the drug's prescribing information and in-depth pharmacokinetic studies.

Q11: Does Risdiplam's ability to cross the blood-brain barrier factor into its therapeutic efficacy in treating SMA, a disease affecting the central nervous system?

A12: Yes, Risdiplam's ability to cross the blood-brain barrier is critical for its effectiveness in treating SMA [, ]. The blood-brain barrier acts as a protective shield for the CNS, restricting the passage of many substances, including some drugs. Risdiplam's ability to penetrate this barrier allows it to reach therapeutic concentrations in the CNS, where it can effectively modulate SMN2 splicing in motor neurons, the primary cells affected in SMA [, ].

Q12: What is the evidence supporting Risdiplam's efficacy in treating SMA from preclinical studies and clinical trials?

A13: The efficacy of Risdiplam in treating SMA is supported by robust evidence from preclinical studies and clinical trials. In preclinical studies using SMA mouse models, Risdiplam administration led to a dose-dependent increase in SMN protein levels in various tissues, including the CNS and peripheral organs like muscles []. This finding suggested that the drug effectively reaches its target tissues and induces the intended biological effect []. Clinical trials further solidified these findings. For instance, FIREFISH, a pivotal study in infants with Type 1 SMA, showed that Risdiplam significantly improved motor function compared to historical controls [, , ]. A significant proportion of infants treated with Risdiplam achieved the ability to sit without support, a milestone rarely observed in untreated Type 1 SMA [, ]. Similarly, SUNFISH, a study in individuals with Type 2 or non-ambulant Type 3 SMA, demonstrated that Risdiplam led to sustained improvements in motor function over time [, , ]. These clinical trials provide compelling evidence for the efficacy of Risdiplam in treating a broad spectrum of SMA patients.

Q13: What type of biomarkers are being investigated in Risdiplam research and what is their significance?

A14: While the primary biomarker in Risdiplam studies is the SMN protein level, which directly reflects the drug's mechanism of action, research is exploring additional biomarkers to better understand the drug's long-term effects and predict treatment response [, ]. These could include measures of motor neuron health, muscle function, and other SMA-related biomarkers in various tissues and biofluids.

Q14: What is the overall safety profile of Risdiplam based on clinical trial data and post-marketing surveillance?

A15: Safety data pooled from various Risdiplam clinical trials, including FIREFISH, SUNFISH, and JEWELFISH, revealed no treatment-related safety findings leading to withdrawal in a substantial number of patients treated for periods extending up to 38.9 months []. The observed adverse event profiles seemed to reflect the underlying disease severity rather than being directly attributed to Risdiplam []. While this suggests a favorable safety profile, continuous monitoring and long-term follow-up are essential to fully understand the drug's safety profile.

Q15: How does Risdiplam compare to other available treatments for SMA, considering its mechanism of action, efficacy, and potential advantages or disadvantages?

A17: Risdiplam is one of three disease-modifying therapies currently approved for SMA, the others being Nusinersen and Onasemnogene abeparvovec []. Each drug operates via a distinct mechanism:
Nusinersen: Antisense oligonucleotide that also targets SMN2 pre-mRNA, promoting the inclusion of exon 7, but requires intrathecal administration (injection into the spinal canal) [].* Onasemnogene abeparvovec: Gene therapy delivering a functional copy of the SMN1 gene, administered as a single intravenous infusion [].* Risdiplam:* Oral SMN2 splicing modifier, offering the convenience of daily at-home administration [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。